6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
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Description
6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one, also known as BPC-157, is a synthetic peptide that has gained attention for its potential therapeutic effects in various medical conditions. BPC-157 is a pentadecapeptide consisting of 15 amino acids and has a molecular weight of 1419.53552 g/mol.
Scientific Research Applications
Pharmacophore Design and Biological Evaluation
The design and synthesis of compounds with potential alpha(1)-adrenoceptor blocking properties have led to the exploration of structures similar to 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one. These studies focus on modifying the molecular scaffold to fit three-dimensional pharmacophore models for alpha(1)-AR antagonists, demonstrating the role of such compounds in designing selective receptor blockers. The biological evaluation of these compounds has shown promising alpha(1)-AR affinity and selectivity, underlining their significance in pharmacological research (Betti et al., 2002).
Heterocyclic Compound Synthesis
Research into the synthesis of various heterocyclic compounds has highlighted the utility of derivatives related to 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one. Novel series of heterocycles, including pyridazinones, pyrrolones, and pyrazolones, have been synthesized from related starting compounds, showcasing the versatility of such structures in generating new molecules with potential biological activities (Soliman et al., 2022).
Antiproliferative Activity and Tubulin Polymerization Inhibition
The antiproliferative activities of compounds structurally related to 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one have been investigated, particularly in the context of cancer cell growth inhibition. Studies have identified certain derivatives as tubulin polymerization inhibitors, demonstrating significant antiproliferative activity towards human cancer cells. This research underscores the potential therapeutic applications of such compounds in oncology (Minegishi et al., 2015).
Molecular Docking and In Vitro Screening
Further exploration into the synthetic routes and biological activities of pyridine and fused pyridine derivatives, including those related to 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one, has been conducted. Molecular docking studies towards specific target proteins, along with in vitro antimicrobial and antioxidant screening, highlight the broad spectrum of biological applications these compounds may offer (Flefel et al., 2018).
properties
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-18-8-10-20(11-9-18)28-22(29)16-21(31-2)23(25-28)24(30)27-14-12-26(13-15-27)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCQTQRYFMPMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
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